2-(2-Fluorophenyl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(2-fluorophenyl)-1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c1-23-15-6-7-16(20-19-15)24-13-8-9-21(11-13)17(22)10-12-4-2-3-5-14(12)18/h2-7,13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIZECJKOFZJSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route might involve:
Formation of the Pyrrolidinyl Intermediate: Starting with a suitable pyrrolidine derivative, the intermediate can be synthesized through nucleophilic substitution reactions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction, using an appropriate fluorobenzene derivative and an acyl chloride.
Coupling with the Methoxypyridazinyl Group: The final step involves coupling the pyrrolidinyl intermediate with a methoxypyridazinyl derivative, often through an etherification reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the ketone group or other reducible functionalities.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to 2-(2-Fluorophenyl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone exhibit significant anticancer activity. For instance, a related compound was evaluated by the National Cancer Institute (NCI), showing promising antimitotic activity against various human tumor cell lines, with significant inhibition rates observed at specific concentrations .
Antimicrobial Activity
Research into related pyridazin derivatives has demonstrated notable antimicrobial effects. These compounds showed efficacy against various pathogens, indicating that the methoxypyridazin moiety may enhance antimicrobial properties . The mechanism of action is believed to involve disruption of microbial cell walls or interference with metabolic pathways.
Kinase Inhibition
The compound's structural features suggest potential as a kinase inhibitor. Kinases are critical in regulating cellular functions, and their dysregulation is often linked to cancer and other diseases. Compounds with similar structures have been reported to modulate kinase activity, making them candidates for further investigation in cancer therapy .
Case Study 1: Anticancer Evaluation
A study conducted on a structurally similar compound demonstrated its efficacy against a panel of cancer cell lines. The compound exhibited an average growth inhibition rate of approximately 12.53%, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Testing
In another study focusing on derivatives with similar functional groups, compounds were tested against various bacterial strains, showing significant inhibition zones indicative of their antimicrobial potency. The results highlighted the importance of the methoxypyridazin group in enhancing biological activity .
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally related fluorophenyl ethanones and pyrrolidine/pyridazine derivatives, based on the evidence provided.
Structural Analogues with Fluorophenyl Groups
- 2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone [CAS 74768-71-8] and 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone [CAS 115858-98-5] (): Key Differences: These analogs replace the pyrrolidine-pyridazine system with pyridine rings. The para-fluorophenyl substituent (vs. Molecular Weight (MW): ~229–243 g/mol (lower than the target compound’s estimated MW of ~360–380 g/mol), suggesting differences in bioavailability and metabolic stability.
- The absence of a pyrrolidine-pyridazine system limits its utility in applications requiring heterocyclic binding interactions .
Pyrrolidine-Containing Derivatives
- (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol [CAS 1228666-40-7] (): Structure: Shares a pyrrolidine ring linked to a fluoropyridine (vs. fluorophenyl in the target compound). The pyridine vs. pyridazine substitution alters electron distribution and hydrogen-bonding capacity, which could impact receptor affinity . MW: 196.22 g/mol (significantly lower than the target compound), indicating reduced molecular complexity.
- (4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone [CAS 1146080-82-1] (): Structure: Features a pyrrolidinylmethanone core but substitutes the fluorophenyl group with a piperidine-linked phenyl ring. The piperidine moiety introduces basicity, which may affect solubility and blood-brain barrier penetration compared to the target compound’s neutral pyridazine system .
Pyridazine-Based Compounds
- (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime (): Structure: Contains a fluorinated pyridine ring and a pyrrolidine group but lacks the ethanone functionality. The tert-butyldimethylsilyl (TBS) protecting group enhances stability during synthesis but complicates in vivo applications .
Comparative Data Table
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s pyrrolidine-pyridazine linkage may require multi-step synthesis, similar to the TBS-protected analogs in , which are priced at $220–$2,640 depending on scale .
- Biological Potential: Fluorinated ethanones like 2-(4-fluorophenyl)-1-(pyridin-3-yl)ethanone are explored for kinase inhibition, suggesting the target compound could be optimized for similar pathways .
- Knowledge Gaps: No direct data on the target compound’s solubility, stability, or toxicity are available. Comparisons rely on structural extrapolations.
Biological Activity
The compound 2-(2-Fluorophenyl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 344.39 g/mol. The structure features a fluorophenyl group, a pyrrolidine moiety, and a methoxypyridazine unit, which are known to contribute to various biological interactions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity . For instance, fluorinated derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving DNA adduct formation and cytochrome P450 enzyme modulation .
A study on related compounds demonstrated that they could inhibit the growth of sensitive cancer cell lines without exhibiting biphasic dose-response relationships, which complicate their development as chemotherapeutic agents .
Antiviral and Anti-inflammatory Effects
Preliminary studies suggest potential antiviral and anti-inflammatory properties. The interaction of similar pyridazine derivatives with specific molecular targets indicates their role as enzyme inhibitors, which may modulate inflammatory pathways.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : It may act as an inhibitor of various enzymes involved in cancer proliferation and inflammatory responses.
- Receptor Modulation : The compound could interact with receptors that regulate cell growth and apoptosis, leading to altered signaling pathways.
Study on Related Compounds
In a comparative study, derivatives of pyridazine were tested against various cancer types. The results indicated that these compounds could effectively reduce tumor growth in xenograft models, showcasing their potential as therapeutic agents .
Clinical Implications
Clinical trials involving similar compounds have shown promising results in patients with resistant forms of cancer. For example, selective estrogen receptor degraders (SERDs) have been developed based on similar structural frameworks, leading to improved outcomes in hormone receptor-positive breast cancer .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
